ALDH3A1 Inhibition: Target Compound Shows ~43-Fold Improvement Over a Structural Analog
The target compound demonstrates significantly higher inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to a closely related structural analog. Specifically, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde exhibits an IC₅₀ of 420 nM [1], while the comparator compound BDBM50448802 (CHEMBL3128207), which features a distinct substitution pattern on the benzaldehyde core, shows an IC₅₀ of 18,000 nM (18 µM) under comparable assay conditions [2]. This represents an approximate 43-fold increase in potency for the target compound.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 |
|---|---|
| Target Compound Data | IC₅₀ = 420 nM |
| Comparator Or Baseline | BDBM50448802 (CHEMBL3128207): IC₅₀ = 18,000 nM (18 µM) |
| Quantified Difference | Target compound is approximately 43-fold more potent (lower IC₅₀). |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli BL21 (DE3), using benzaldehyde as substrate with a 2-minute preincubation, measured by spectrophotometry [1][2]. |
Why This Matters
For research programs targeting ALDH3A1, selecting the more potent 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (420 nM) over a less active analog (18,000 nM) can drastically reduce the required compound concentration for in vitro assays, minimizing solvent effects and off-target interactions.
- [1] BindingDB. (n.d.). BDBM50448806 (CHEMBL3128209) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448806 View Source
- [2] BindingDB. (n.d.). BDBM50448802 (CHEMBL3128207) Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448802 View Source
